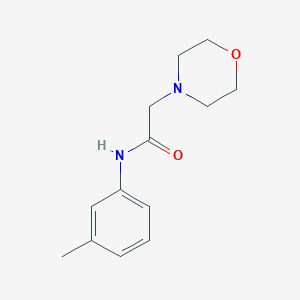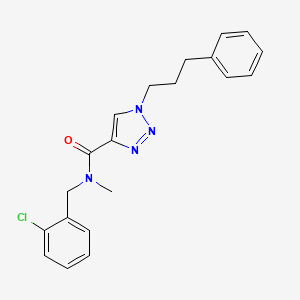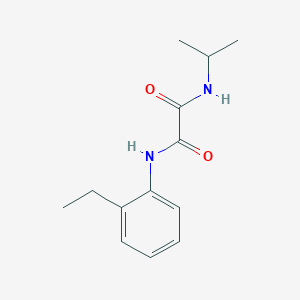![molecular formula C20H23NO4 B5021210 propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5021210.png)
propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. EPPB is a member of the benzoate ester family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has been found to have potential applications in drug discovery, particularly in the development of anticancer agents. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to have anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate exerts its biological activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of the viral protease, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce the expression of genes involved in apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been found to have low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, this compound has not been extensively studied in animal models, which can limit its potential for clinical applications.
Direcciones Futuras
There are several future directions for the study of propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the study of this compound in animal models to determine its efficacy and safety in vivo. Additionally, the potential of this compound as a treatment for viral infections and inflammatory diseases should be further explored.
Métodos De Síntesis
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 4-ethylphenol with acetyl chloride, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final step involves the esterification of the resulting product with propyl alcohol. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-13-24-20(23)16-7-9-17(10-8-16)21-19(22)14-25-18-11-5-15(4-2)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWYUUQDUVEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5021135.png)

![2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5021165.png)



![3-{[(2-mercaptoethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5021186.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B5021190.png)
![5-[2-(4-isopropoxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5021193.png)
![N-methyl-4-oxo-3-[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021201.png)
![1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5021217.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5021225.png)
![5-(ethylthio)-N-[2-(4-methyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B5021231.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B5021242.png)